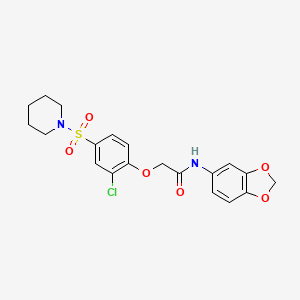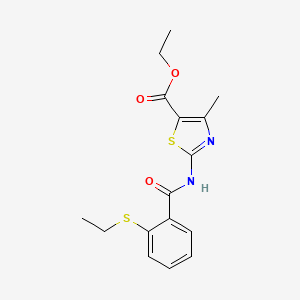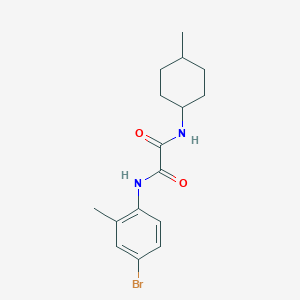
N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound characterized by the presence of a bromine atom, a methyl group on a phenyl ring, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: 4-bromo-2-methylaniline and 4-methylcyclohexylamine.
Reaction: The reaction between 4-bromo-2-methylaniline and 4-methylcyclohexylamine in the presence of a coupling agent such as carbodiimide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
- N-(4-chloro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide
- N-(4-fluoro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide imparts unique reactivity and properties compared to its chloro and fluoro analogs.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the compound more versatile in synthetic applications.
Propriétés
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-3-6-13(7-4-10)18-15(20)16(21)19-14-8-5-12(17)9-11(14)2/h5,8-10,13H,3-4,6-7H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXJBXAUXCIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


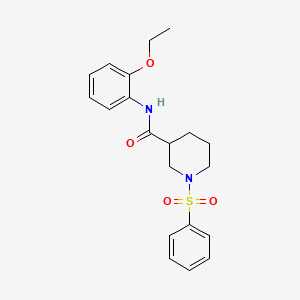
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4388143.png)
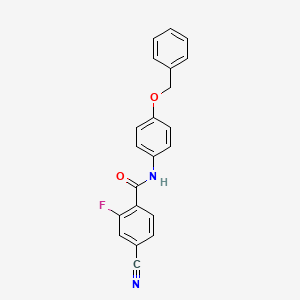
![N-(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388196.png)
![2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4388199.png)
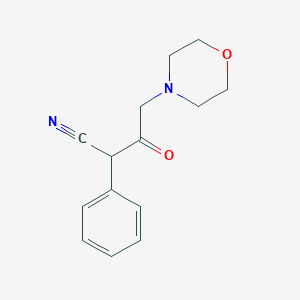
![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)
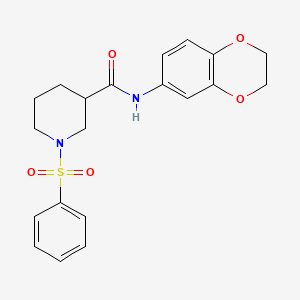
![N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4388229.png)
![2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide](/img/structure/B4388231.png)
